molecular formula C9H13F3N2O3 B1439574 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate CAS No. 1214168-04-3

2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

Cat. No. B1439574
CAS RN: 1214168-04-3
M. Wt: 254.21 g/mol
InChI Key: PUSDFCJDZUCMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is a chemical compound with the CAS Number: 1214168-04-3 . It has a molecular weight of 254.21 and its IUPAC name is 2,2,2-trifluoroethyl 2-oxo-3-azepanylcarbamate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is 1S/C9H13F3N2O3/c10-9(11,12)5-17-8(16)14-6-3-1-2-4-13-7(6)15/h6H,1-5H2,(H,13,15)(H,14,16) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is a powder that is stored at room temperature . The compound has a molecular weight of 254.21 . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.

Scientific Research Applications

Energetic Material Synthesis

Studies have explored the synthesis and properties of compounds related to 2,2,2-trifluoroethyl derivatives, focusing on their potential as high energetic materials. For instance, research by Axthammer, Klapötke, and Krumm (2016) investigated the synthesis of 1,1,1-trinitroprop-2-yl urea, carbamate, and nitrocarbamate, demonstrating the utility of similar trifluoroethyl compounds in creating dense oxidizers for energetic applications. These compounds were characterized by various spectroscopic methods and their energetic properties were evaluated, providing insights into their potential uses in explosives and propellants Axthammer, Klapötke, & Krumm, 2016.

Organic Synthesis and Catalysis

Research on trifluoroethyl compounds also extends to organic synthesis and catalysis. For example, Shafiee, Moloudi, and Ghashang (2011) developed a methodology using magnesium 2,2,2-trifluoroacetate as an efficient catalyst for the synthesis of various carbamate derivatives. This showcases the broader utility of trifluoroethyl derivatives in facilitating multicomponent condensation reactions, underlining their importance in synthetic organic chemistry Shafiee, Moloudi, & Ghashang, 2011.

Medicinal Chemistry and Drug Development

The structural motif of 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate is of interest in medicinal chemistry, particularly in the design of neurokinin antagonists. Gerspacher et al. (2001) described the synthesis and evaluation of dual neurokinin NK(1)/NK(2) antagonists, highlighting the role of trifluoroethyl carbamate derivatives in developing potential therapeutic agents. This research illustrates the compound's relevance in drug discovery, especially in targeting neurokinin receptors for treating various medical conditions Gerspacher et al., 2001.

Photolabile Protecting Groups

In another study, Chehade and Spielmann (2000) explored the synthesis of p-azidotetrafluoroaniline through methods involving stable carbamate intermediates. This research demonstrates the compound's utility in developing photolabile protecting groups, which are crucial in synthetic strategies for sensitive molecules Chehade & Spielmann, 2000.

Safety And Hazards

The safety information and hazards associated with 2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate are not available in the search results. For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O3/c10-9(11,12)5-17-8(16)14-6-3-1-2-4-13-7(6)15/h6H,1-5H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSDFCJDZUCMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(2-oxoazepan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.